Methyl 5-amino-2-(trifluoromethoxy)benzoate
Overview
Description
Methyl 5-amino-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H8F3NO3 It is a derivative of benzoic acid, where the benzoate group is substituted with an amino group at the 5-position and a trifluoromethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-2-(trifluoromethoxy)benzoate typically involves the following steps:
Nitration: The starting material, methyl 2-(trifluoromethoxy)benzoate, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Purification: The final product is purified through recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group may be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form derivatives with different functional groups.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Iron powder, catalytic hydrogenation.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Derivatives with different functional groups.
Substitution Products: Various substituted benzoates.
Scientific Research Applications
Methyl 5-amino-2-(trifluoromethoxy)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique trifluoromethoxy group imparts desirable properties, making it useful in the development of advanced materials.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-(trifluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Methyl 2-amino-5-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Methyl 5-amino-2-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group at the 2-position.
Uniqueness: Methyl 5-amino-2-(trifluoromethoxy)benzoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
methyl 5-amino-2-(trifluoromethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)6-4-5(13)2-3-7(6)16-9(10,11)12/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEYHPSLXLUDAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622147 | |
Record name | Methyl 5-amino-2-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307989-43-1 | |
Record name | Methyl 5-amino-2-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.